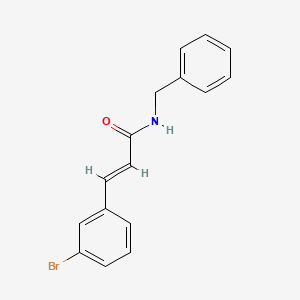

N-benzyl-3-(3-bromophenyl)acrylamide

Description

Contextualization of Acrylamide (B121943) Derivatives as Research Scaffolds

Acrylamide derivatives represent a versatile class of organic compounds characterized by a core acrylamide moiety. This structural scaffold has proven to be a valuable building block in medicinal chemistry and materials science. The reactivity of the α,β-unsaturated carbonyl group allows for various chemical modifications, making it a suitable template for the synthesis of diverse molecular architectures. In biological research, acrylamide derivatives have been investigated for a wide range of therapeutic applications, including their potential as anticancer and anti-inflammatory agents. ontosight.ai The incorporation of different substituents on the nitrogen atom and the β-carbon of the acrylamide core can significantly influence their biological activity, selectivity, and pharmacokinetic properties.

Overview of N-benzyl-3-(3-bromophenyl)acrylamide's Significance in Academic Inquiry

While extensive research on this compound itself is not widely published, its structural components—the N-benzyl group, the acrylamide core, and the 3-bromophenyl moiety—suggest its potential significance in academic and industrial research. The combination of these fragments in a single molecule creates a unique chemical entity with the potential for diverse biological interactions. The N-benzyl group can influence the compound's lipophilicity and steric profile, which are critical for its interaction with biological targets. The bromophenyl group, a common feature in many bioactive compounds, can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity to target proteins. The acrylamide core serves as a reactive center, which could be involved in covalent interactions with specific amino acid residues in enzymes or receptors.

Historical Development and Evolution of Related Bromophenyl and Benzyl-Substituted Systems

The development of bromophenyl and benzyl-substituted chemical systems has a rich history in medicinal chemistry. Bromo-substituted aromatic rings are prevalent in a variety of pharmaceuticals and research compounds due to the unique properties conferred by the bromine atom, including its size, electronegativity, and ability to form halogen bonds. These interactions can be crucial for molecular recognition at the active sites of biological targets.

Similarly, the benzyl (B1604629) group is a frequently incorporated moiety in drug design. Its introduction can modulate a compound's solubility, metabolic stability, and ability to cross cell membranes. The synthesis of N-benzylacrylamide and its derivatives has been documented, with common synthetic routes involving the reaction of acryloyl chloride with benzylamine (B48309). ontosight.ai The exploration of various substituted N-benzylacrylamides has been driven by the quest for compounds with improved biological activity and target specificity. For instance, studies on different N-benzyl-N-phenylacrylamide derivatives have been conducted to explore their chemical properties and potential applications. rsc.org

Current Research Landscape and Unexplored Scientific Avenues for the Compound

The current research landscape for this compound is largely uncharted, presenting a fertile ground for new scientific inquiry. While its precursor, (E)-3-(3-bromophenyl)acrylic acid, is commercially available, detailed studies on the synthesis, characterization, and biological evaluation of the title compound are scarce in publicly accessible literature. bldpharm.com

The primary unexplored avenue for this compound lies in the systematic investigation of its biological activities. Based on the known activities of related acrylamide derivatives, potential areas of research include:

Anticancer Activity: Many acrylamide derivatives have shown promise as cytotoxic agents against various cancer cell lines. mdpi.com Investigating the effect of this compound on cancer cell proliferation, apoptosis, and specific signaling pathways could be a valuable area of research.

Enzyme Inhibition: The reactive nature of the acrylamide group suggests that this compound could act as an inhibitor for various enzymes, potentially through covalent modification of active site residues. Kinases and proteases are notable targets for related compounds. ontosight.ai

Antimicrobial Properties: Some acrylamide-based polymers and small molecules have demonstrated antibacterial and antifungal activities. nih.gov Screening this compound against a panel of pathogenic microorganisms could reveal novel antimicrobial leads.

A plausible synthetic route to this compound would involve the coupling of (E)-3-(3-bromophenyl)acrylic acid with benzylamine, likely through an initial conversion of the carboxylic acid to a more reactive species like an acid chloride. This straightforward synthesis would enable the production of sufficient quantities for comprehensive biological screening and structure-activity relationship (SAR) studies.

Future research should focus on the detailed synthesis and spectroscopic characterization of this compound, followed by a broad biological screening to identify its primary cellular targets and mechanisms of action. Such studies will be instrumental in determining the true potential of this compound as a tool for chemical biology and a lead for drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-benzyl-3-(3-bromophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO/c17-15-8-4-7-13(11-15)9-10-16(19)18-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,18,19)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRJTKIIAYKPRW-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-benzyl-3-(3-bromophenyl)acrylamide

While a specific, dedicated synthetic protocol for this compound is not extensively documented in readily available literature, its structure lends itself to well-established and reliable synthetic strategies in organic chemistry. The most direct and logical approach is the formation of an amide bond between 3-bromocinnamic acid and benzylamine (B48309). This method is a cornerstone of organic synthesis due to the wide availability of starting materials. core.ac.uk

The general pathway involves the activation of the carboxylic acid group of 3-bromocinnamic acid to facilitate nucleophilic attack by the amino group of benzylamine. Two primary variants of this approach are commonly employed:

Acyl Chloride Formation: The carboxylic acid is first converted to a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ucl.ac.uk The resulting 3-bromocinnamoyl chloride is then reacted with benzylamine, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. walisongo.ac.id

Direct Amide Coupling: This method avoids the isolation of the acyl chloride by using a coupling agent that activates the carboxylic acid in situ. A vast array of coupling reagents is available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), as well as uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). researchgate.netgrowingscience.com These reactions are typically performed in aprotic solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). ucl.ac.ukgrowingscience.com

An alternative, though less direct, route could involve a palladium-catalyzed Heck reaction. odinity.comnih.gov This would couple an aryl halide, such as 1-bromo-3-iodobenzene (B1265593), with N-benzylacrylamide. However, controlling regioselectivity and potential side reactions makes the amide coupling approach more straightforward for this specific target.

The formation of the amide bond between 3-bromocinnamic acid and benzylamine proceeds through a nucleophilic acyl substitution mechanism. The core of this process is the conversion of the carboxylic acid's hydroxyl group, a poor leaving group, into a better one.

When using an acyl chloride intermediate, the mechanism is straightforward. The highly electrophilic carbonyl carbon of the 3-bromocinnamoyl chloride is attacked by the lone pair of electrons on the nitrogen atom of benzylamine. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

In direct coupling reactions mediated by reagents like HATU, the mechanism is more intricate. The process begins with the activation of the carboxylic acid by HATU to form a highly reactive O-acylisourea intermediate. growingscience.com This intermediate is extremely susceptible to nucleophilic attack. Benzylamine then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate, with the elimination of a urea (B33335) byproduct, yields the final product, this compound. researchgate.net The presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to deprotonate the amine and neutralize any acidic species formed during the reaction. growingscience.com

The efficiency and yield of amide coupling reactions are highly dependent on a variety of factors. numberanalytics.com Systematic optimization is key to achieving high purity and maximizing product recovery. rsc.org Key parameters for optimization include the choice of coupling reagent, solvent, base, temperature, and reaction time.

For the synthesis of this compound via direct coupling, a screening process would be employed. Different classes of coupling reagents can have a significant impact on the reaction's success, particularly when dealing with sterically hindered or electronically challenging substrates. rsc.org

| Parameter | Variation | Rationale/Expected Outcome |

| Coupling Reagent | HATU, HBTU, EDCI/HOBt, T3P | HATU and HBTU are often highly efficient but can be costly. EDCI in combination with an additive like HOBt is a common, cost-effective choice that minimizes side reactions. T3P is a powerful water scavenger. |

| Solvent | DMF, DCM, THF, Acetonitrile (B52724) | DMF and DCM are excellent at solubilizing reactants. ucl.ac.uk THF and acetonitrile are also common choices. The solvent can influence reaction rates and the stability of intermediates. |

| Base | DIPEA, Triethylamine (TEA), N-Methylmorpholine (NMM) | A non-nucleophilic base is required to prevent competition with the primary amine. DIPEA is a common choice due to its steric bulk. |

| Temperature | 0 °C to Room Temperature (RT) to 50 °C | Reactions are often started at 0 °C to control the initial exothermic reaction upon adding the coupling agent, then allowed to warm to room temperature. Gentle heating may be required for less reactive substrates. researchgate.net |

| Reaction Time | 2 - 24 hours | Reaction progress is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion. |

This is an interactive data table based on general principles of amide coupling optimization. researchgate.netrsc.orgresearchgate.net

Novel Catalytic Approaches and Green Chemistry Principles in Synthesis

Traditional amide synthesis, particularly methods using stoichiometric coupling agents, suffers from poor atom economy and generates significant chemical waste. walisongo.ac.id This has driven the development of catalytic methods for amide bond formation that align with the principles of green chemistry. ucl.ac.uk

One promising approach is the direct amidation of carboxylic acids and amines, which generates only water as a byproduct. core.ac.uk Various catalysts have been developed to facilitate this transformation at lower temperatures than the uncatalyzed thermal condensation. Boronic acid and boric acid catalysts have shown effectiveness in promoting amidation by activating the carboxylic acid. walisongo.ac.id Zirconium and other transition metal catalysts have also been employed for the direct formation of amides from carboxylic acids and amines, often under reflux conditions. rsc.org

Enzymatic or biocatalytic methods represent another frontier in green amide synthesis. rsc.org Enzymes like lipases can catalyze the formation of amide bonds, often in non-aqueous solvents to shift the equilibrium towards synthesis rather than hydrolysis. These methods offer high selectivity and operate under mild conditions, though substrate scope can be a limitation. The application of nitrile hydratase enzymes, used industrially to produce acrylamide (B121943) from acrylonitrile, showcases the power of biocatalysis in this field. lsbu.ac.uk

For the synthesis of this compound, employing a reusable Brønsted acidic ionic liquid could serve as both the catalyst and the solvent, offering a highly efficient and sustainable protocol. acs.org Another green approach could be a palladium-catalyzed hydroaminocarbonylation of acetylene (B1199291) with the appropriate amine, which shows high atom efficiency. chemistryviews.org

Chemo- and Regioselective Functionalization of the this compound Core

The structure of this compound contains several reactive sites, allowing for diverse chemical modifications. The primary sites for selective functionalization are the bromophenyl moiety and the N-benzyl group.

The aryl bromide functionality on the phenyl ring is a versatile handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or boronate ester. This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the 3-position of the phenyl ring.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This is a powerful method for synthesizing aryl-alkyne structures.

Heck Coupling: The bromophenyl group can be coupled with an alkene to form a new carbon-carbon bond, further extending the conjugated system of the molecule.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.

Stille Coupling: This reaction uses an organotin reagent to couple with the aryl bromide, providing another route to introduce various organic substituents.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Moiety |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Aryl-R |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, TEA | Aryl-C≡C-R |

| Heck | H₂C=CHR | Pd(OAc)₂, PPh₃, TEA | Aryl-CH=CHR |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, BINAP, NaOtBu | Aryl-NR¹R² |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Aryl-R |

This interactive data table illustrates potential functionalization strategies for the bromophenyl group.

The N-benzyl group also offers opportunities for chemical modification, both at the benzylic position and on the aromatic ring.

Benzylic Functionalization: The benzylic C-H bonds are relatively weak and susceptible to radical reactions. wikipedia.org For instance, Wohl-Ziegler bromination using N-bromosuccinimide (NBS) could introduce a bromine atom at the benzylic position (Ar-CH₂- → Ar-CHBr-). This new halide could then be used for subsequent nucleophilic substitution reactions. Oxidation of the benzylic position to a carbonyl group (benzamide) is also possible using specific oxidizing agents. wikipedia.org

Aromatic Ring Substitution: The phenyl ring of the benzyl (B1604629) group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). The directing effects of the alkyl substituent would need to be considered, typically favoring substitution at the ortho and para positions.

Debenzylation: A common strategy in medicinal chemistry is the removal of the benzyl protecting group. acs.org This is often achieved through catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source. sciencemadness.org The resulting secondary amide (N-H) would then be available for a wide range of N-alkylation or N-acylation reactions, significantly expanding the accessible chemical space.

Transformations of the Acrylamide Moiety

The acrylamide functional group is a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the carbonyl group makes the β-carbon of the double bond susceptible to nucleophilic attack in Michael additions. Furthermore, the double bond itself can undergo various addition reactions, and the N-H bond of a secondary amide can be functionalized.

A significant transformation applicable to N-substituted acrylamides is hydroxymethylation at the α-carbon. Research into related N-aryl-N-benzylacrylamides has demonstrated a general procedure for this transformation. In a reaction facilitated by 1,4-diazabicyclo[2.2.2]octane (DABCO), the acrylamide can react with paraformaldehyde. rsc.org This Baylis-Hillman type reaction introduces a hydroxymethyl group at the carbon adjacent to the carbonyl, transforming the acrylamide into a more functionalized 2-(hydroxymethyl)acrylamide derivative. rsc.org This addition of a primary alcohol opens up further synthetic possibilities, such as esterification or conversion to a leaving group for subsequent nucleophilic substitution, allowing for the introduction of diverse functionalities.

While not specifically documented for this compound, other potential transformations of the acrylamide moiety include:

Michael Addition: The activated double bond can react with a wide range of nucleophiles, including thiols, amines, and carbanions. This allows for the introduction of various substituents at the β-position of the acrylamide backbone.

Hydrogenation: The carbon-carbon double bond can be selectively reduced to yield the corresponding N-benzyl-3-(3-bromophenyl)propanamide. This transformation removes the reactive Michael acceptor and alters the geometry of the molecule.

Epoxidation: Reaction with peroxy acids can form an epoxide across the double bond, introducing a reactive three-membered ring for further functionalization through ring-opening reactions.

Diels-Alder Reaction: The acrylamide can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes, leading to the formation of complex cyclic structures.

These transformations highlight the chemical versatility of the acrylamide core, enabling the generation of a wide array of derivatives from a single parent compound.

Synthesis of this compound Analogs and Libraries for Mechanistic Probes

The synthesis of analogs and focused libraries of this compound is crucial for establishing structure-activity relationships (SAR) and for developing mechanistic probes. Synthetic strategies can be broadly categorized into two approaches: modification of the starting materials before the final amide coupling or post-synthetic modification of the parent compound.

A primary method for generating a library of analogs involves the standard amide bond formation between 3-(3-bromophenyl)acrylic acid and a diverse set of substituted benzylamines. This approach allows for systematic variation of the substituents on the benzyl group. For instance, electron-donating or electron-withdrawing groups can be introduced at various positions on the phenyl ring of the benzylamine to probe electronic effects.

Alternatively, analogs can be synthesized via a Heck coupling reaction. This palladium-catalyzed reaction could involve coupling 1-bromo-3-iodobenzene with N-benzylacrylamide to form the desired carbon-carbon bond, yielding the target compound. ekb.eg By varying the aryl halide component, a wide range of phenyl-substituted analogs can be created.

Furthermore, a library of N-benzyl-N-arylacrylamides has been synthesized by reacting various anilines with acryloyl chloride, followed by N-benzylation. rsc.org This methodology can be adapted to produce a diverse set of compounds. The following table illustrates a selection of synthesized N-benzyl-N-arylacrylamide analogs, which serve as a template for how a library for this compound could be constructed by varying the N-aryl/alkyl substituent.

| Compound ID | N-Substituent Group | Yield (%) |

|---|---|---|

| 3j | N-phenyl | 22 |

| 3k | N-(p-tolyl) | 70 |

| 3l | N-(4-fluorophenyl) | 89 |

| 3m | N-(3-fluorophenyl) | 54 |

| 3n | N-(2-fluorophenyl) | 52 |

| 3o | N-(4-chlorophenyl) | 63 |

| 3p | N-(4-(trifluoromethyl)phenyl) | 58 |

| 3q | N-(4-methoxyphenyl) | 72 |

Data sourced from supplementary information regarding the synthesis of N-benzyl-N-phenylacrylamides. rsc.org

Another powerful method for generating structural diversity involves the ring-opening of an oxazolone (B7731731) precursor with various amines. nih.gov For example, an azlactone, such as 4-((3-bromophenyl)methylene)-2-phenyloxazol-5(4H)-one, can be synthesized and subsequently reacted with a library of benzylamines to produce a wide array of this compound analogs. nih.gov This method is efficient for creating a library of compounds with variations in the amide portion of the molecule. The table below outlines representative N-benzyl amide derivatives synthesized from an oxazolone precursor, demonstrating the feasibility of this approach for library generation.

| Compound ID | Benzyl Amine Substituent | Resulting N-benzyl Amide Derivative |

|---|---|---|

| 5a | 4-methoxy | N-(4-methoxybenzyl) derivative |

| 5b | 4-chloro | N-(4-chlorobenzyl) derivative |

| 5c | 3,4-dimethoxy | N-(3,4-dimethoxybenzyl) derivative |

| 5d | 4-nitro | N-(4-nitrobenzyl) derivative |

Illustrative data based on the synthesis of N-benzyl amide derivatives from an oxazolone intermediate. nih.gov

The bromine atom on the phenyl ring serves as a key functional handle for late-stage diversification using cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of aryl, alkynyl, or amino groups, respectively, creating a diverse library of analogs from a single, common intermediate. These synthesized analogs are invaluable as mechanistic probes to investigate biological pathways and to refine the pharmacophore of a lead compound.

Theoretical and Computational Structural Elucidation

Quantum Chemical Calculations of N-benzyl-3-(3-bromophenyl)acrylamide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds. For a molecule like this compound, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to predict its geometry, electronic structure, and spectroscopic features with a high degree of accuracy.

Electronic Structure, Frontier Molecular Orbitals (HOMO/LUMO), and Charge Distribution

The electronic properties of a molecule are fundamental to understanding its reactivity and intermolecular interactions. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity and lower stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the phenyl rings, particularly the one bearing the bromine atom, and the acrylamide (B121943) moiety. The LUMO is likely distributed over the electrophilic centers of the molecule, including the carbonyl group and the α,β-unsaturated system of the acrylamide. The charge distribution, often analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial positive and negative charges on each atom, highlighting the polar nature of the amide bond and the influence of the electronegative bromine and oxygen atoms.

Table 1: Predicted Frontier Molecular Orbital Properties for a Representative Acrylamide Derivative

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.58 |

| HOMO-LUMO Gap | 4.67 |

Data is illustrative and based on calculations for a structurally similar compound.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around several single bonds, leading to various possible conformations. The amide bond itself can exist in cis and trans isomers, with the trans conformation being generally more stable due to reduced steric hindrance. scielo.br Further conformational diversity is introduced by the rotation of the benzyl (B1604629) and bromophenyl groups.

Conformational analysis and potential energy surface (PES) mapping are computational techniques used to identify the most stable conformers (local minima on the PES) and the energy barriers for their interconversion. scielo.br Studies on similar N-benzyl amides have shown that the orientation of the benzyl group relative to the amide plane is a key determinant of conformational stability. colostate.edu For this compound, it is anticipated that multiple stable conformers exist, with the global minimum energy structure likely featuring a trans amide bond and specific orientations of the aromatic rings that minimize steric clash.

Vibrational Frequency Analysis and Theoretical Spectroscopic Signatures (e.g., IR, NMR)

Vibrational frequency analysis, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov This analysis helps in the assignment of experimental vibrational bands to specific molecular motions. For this compound, characteristic vibrational modes would include the N-H stretch, C=O stretch of the amide, C=C stretch of the acryloyl group, and various aromatic C-H and C-C stretching and bending modes. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in an N-benzylacrylamide Analog

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3450 |

| C=O (Amide I) | Stretching | 1680 |

| C=C | Stretching | 1630 |

| C-N | Stretching | 1410 |

| Aromatic C-H | Stretching | 3100-3000 |

Data is illustrative and based on calculations for a structurally similar compound.

Molecular Dynamics Simulations to Investigate Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its conformational dynamics and stability in different environments, such as in solution. nih.gov By simulating the motion of atoms over time, MD can explore the accessible conformational space and the transitions between different states. For this compound, MD simulations could be used to investigate the flexibility of the molecule, the stability of its hydrogen bonding networks (both intramolecular and with solvent molecules), and the characteristic timescales of its conformational changes. acs.org Such simulations are particularly useful for understanding how the molecule behaves in a biological or chemical system, where its flexibility can be crucial for its function.

In Silico Predictions of Intermolecular Interactions and Binding Modes

In silico methods, such as molecular docking, are widely used to predict how a molecule might interact with a biological target, such as a protein receptor. researchgate.net These methods computationally place the molecule (the ligand) into the binding site of the receptor and score the different poses based on their predicted binding affinity. For this compound, molecular docking could be employed to identify potential biological targets and to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that govern its binding. researchgate.net The acrylamide moiety itself can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues like cysteine in a protein's active site. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, indicating its role as a hydrogen bond acceptor. nih.gov The hydrogen atom of the N-H group would exhibit a positive potential, making it a hydrogen bond donor. The α,β-unsaturated system of the acrylamide would also show distinct electrostatic features, with the β-carbon being a potential site for nucleophilic attack (Michael addition). The bromine atom could also participate in halogen bonding, a type of non-covalent interaction.

Mechanistic Investigations of Biological Activity in Vitro and Cellular Studies

Elucidation of Molecular Targets and Pathways

The exploration of molecular targets is crucial to understanding the therapeutic potential and toxicological profile of a compound. For N-benzyl-3-(3-bromophenyl)acrylamide, several putative targets and pathways can be hypothesized based on the activities of structurally similar molecules.

Enzyme Inhibition Mechanisms and Kinetics

The acrylamide (B121943) functional group is a known Michael acceptor, predisposing it to covalent interactions with nucleophilic residues, such as cysteine, in the active sites of enzymes. This can lead to irreversible inhibition. Studies on various N-substituted acrylamides have demonstrated their potential as inhibitors of enzymes like kinases. For instance, certain acrylamide derivatives have been shown to target the ATP-binding site of kinases, forming a covalent bond with a non-catalytic cysteine residue, thereby locking the enzyme in an inactive state. The kinetics of such inhibition are typically characterized by a time-dependent decrease in enzyme activity.

While specific kinetic data for this compound is not available, its potential to act as a covalent or non-covalent enzyme inhibitor warrants investigation. The N-benzyl and 3-bromophenyl groups would play a significant role in directing the molecule to specific enzyme active sites and influencing its binding affinity.

Receptor Binding and Modulation

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. The N-benzyl and 3-bromophenyl moieties of the compound could facilitate binding to various receptors through hydrophobic and aromatic interactions. Research on N-benzyl derivatives has indicated potential interactions with receptors such as serotonin (B10506) receptors. However, the specific receptor affinity, selectivity, and mode of interaction (orthosteric vs. allosteric) for this compound have not been determined.

Modulation of Protein-Protein Interactions

Disrupting or stabilizing protein-protein interactions (PPIs) is an emerging therapeutic strategy. The relatively large and complex structure of this compound suggests it could potentially interfere with the binding interfaces of interacting proteins. The acrylamide group could form covalent adducts with surface-exposed cysteine residues, leading to a permanent modulation of the PPI. The specific PPIs that might be affected by this compound are currently unknown.

Pathways of Cellular Signal Transduction Perturbation

By targeting key enzymes or receptors, this compound could perturb various cellular signal transduction pathways. For example, if it inhibits a kinase involved in a signaling cascade, it could lead to downstream effects on cell proliferation, survival, or differentiation. The acrylamide core itself is known to induce cellular stress responses, which could activate pathways such as the Nrf2-ARE pathway, a key regulator of the antioxidant response. Further studies are needed to identify the specific signaling pathways modulated by this compound.

Cellular Responses and Phenotypic Changes in Model Systems (In Vitro)

The ultimate effect of a compound on a biological system is observed through the cellular responses and phenotypic changes it induces.

Mechanisms of Apoptosis Induction

Many biologically active compounds exert their effects by inducing apoptosis, or programmed cell death. The general class of acrylamides has been shown to induce apoptosis in various cell lines, often through the generation of reactive oxygen species (ROS) and the subsequent activation of intrinsic apoptotic pathways. This can involve the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspases. While no specific studies have confirmed that this compound induces apoptosis, its chemical nature suggests this is a plausible mechanism of action that merits further investigation.

An extensive review of the scientific literature reveals a significant gap in research pertaining to the chemical compound This compound . Specifically, there is no available data from in vitro, cellular, or computational studies that would allow for a detailed analysis of its biological activity and mechanistic pathways as outlined in the requested article structure.

Therefore, it is not possible to provide an evidence-based article on the following topics for this compound:

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Exploration of Structural Modifications and Their Mechanistic Impact

Structural modifications are systematically introduced to probe the molecular interactions between the compound and its biological target. This process helps to identify the key pharmacophoric features and understand how alterations affect the mechanistic pathway.

For instance, a change in the bromine position can alter the molecule's dipole moment and its ability to form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-protein binding. The meta-position, as seen in the parent compound, places the bromine atom in a location that may allow for optimal interaction with a specific region of the target protein, which might not be achievable with ortho- or para-substitution due to steric hindrance or suboptimal orientation.

Table 1: Illustrative Impact of Bromine Position on Biological Activity

This interactive table illustrates a hypothetical scenario of how the position of the bromine substituent on the phenyl ring could influence the inhibitory concentration (IC50) against a target enzyme.

| Compound | Substitution Position | Hypothetical IC50 (nM) | Rationale |

| N-benzyl-3-(2-bromophenyl)acrylamide | Ortho | 150 | Potential steric hindrance with the binding pocket entrance. |

| N-benzyl-3-(3-bromophenyl)acrylamide | Meta | 50 | Optimal positioning for halogen bonding and hydrophobic interactions. |

| N-benzyl-3-(4-bromophenyl)acrylamide | Para | 100 | May result in a different binding orientation, leading to reduced affinity. |

| N-benzyl-3-phenylacrylamide | Unsubstituted | 500 | Lack of halogen atom reduces specific interactions, leading to lower potency. |

Note: The data in this table is illustrative and intended to demonstrate the concept of how substituent position can affect biological activity.

The N-benzyl group is a common feature in many biologically active compounds and serves several roles in ligand-target interactions. nih.govresearchgate.net Its primary contribution is often through hydrophobic and van der Waals interactions with nonpolar residues in the binding site. nih.gov The aromatic ring of the benzyl (B1604629) group can also participate in π-π stacking or cation-π interactions with appropriate amino acid side chains like phenylalanine, tyrosine, or tryptophan.

The acrylamide (B121943) functional group is a key feature, acting as a Michael acceptor. nih.gov The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack from cysteine residues in a target protein, leading to the formation of a covalent bond. This covalent interaction can result in irreversible inhibition and a prolonged duration of action. nih.gov

The stereochemistry and planarity of the acrylamide unit are critical for this reactivity. The conjugated system, which extends from the phenyl ring through the double bond to the carbonyl group, constrains the molecule into a relatively planar conformation. This planarity is essential for the proper alignment of the molecule within the active site to facilitate the covalent reaction. Any disruption to this conjugated system or alteration of the double bond's stereochemistry (from the more stable E-isomer to the Z-isomer) would likely have a profound negative impact on activity by altering the geometry and electronic properties of the Michael acceptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. bio-hpc.eunih.gov

Development of Statistical Models for Biological Activity Prediction

The development of a QSAR model is a systematic process that involves several key steps. It begins with the selection of a training set of molecules with known biological activities. For these molecules, a variety of molecular descriptors are calculated to numerically represent their structural and physicochemical properties.

Statistical methods are then employed to build a mathematical equation that relates these descriptors to the observed activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Support Vector Machines (SVM) and Random Forest. nih.govnih.gov

Table 2: General Steps in QSAR Model Development

This table outlines the typical workflow for creating and validating a QSAR model for biological activity prediction.

| Step | Description |

| 1. Data Set Selection | Compile a set of structurally related compounds (e.g., acrylamide derivatives) with experimentally determined biological activity data (e.g., IC50 values). |

| 2. Descriptor Calculation | For each molecule, calculate a wide range of theoretical molecular descriptors (e.g., electronic, steric, hydrophobic, topological). |

| 3. Data Set Division | Split the data into a training set (to build the model) and a test set (to validate the model's predictive power). |

| 4. Model Generation | Use statistical methods (e.g., MLR, PLS) to generate a mathematical model that correlates the descriptors of the training set with their activity. |

| 5. Model Validation | Assess the statistical significance and predictive ability of the model using internal (e.g., cross-validation) and external (prediction on the test set) validation techniques. nih.gov |

| 6. Interpretation & Prediction | Interpret the model to understand which descriptors are most important for activity and use the validated model to predict the activity of new, hypothetical compounds. |

A successful QSAR model is one that is not only statistically robust (e.g., high correlation coefficient, R²) but also has strong predictive power for external compounds (e.g., high predictive R², R²pred). researchgate.net

Identification of Key Physicochemical Descriptors

The selection of appropriate descriptors is crucial for building a meaningful QSAR model. These descriptors quantify various aspects of a molecule's physicochemical properties that are believed to influence its interaction with a biological target. They can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors.

For a molecule like this compound, key descriptors would likely include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are important for electrostatic and covalent interactions.

Steric Descriptors: These relate to the size and shape of the molecule. researchgate.net Descriptors like molecular weight, molar volume, and surface area can influence how well the ligand fits into the binding site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a classic descriptor for hydrophobicity, which governs the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule and describe aspects like molecular branching and connectivity.

The final QSAR equation highlights which of these descriptors have the most significant impact—either positive or negative—on the biological activity, providing direct insights for the rational design of more potent analogues.

Ligand-Based and Structure-Based Design Strategies for Analogs

The development of novel analogs of this compound relies on two complementary strategies: ligand-based and structure-based design. When the three-dimensional structure of the biological target is known, structure-based methods like molecular docking are employed to predict how analogs will bind. researchgate.netnih.govnih.gov Conversely, when the target structure is unknown, ligand-based methods are utilized, leveraging the information from a set of known active molecules to build a model that predicts the activity of new compounds. nih.govresearchgate.netebi.ac.uk

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an ensemble of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. nih.govdovepress.comcsmres.co.uk For the this compound scaffold, a pharmacophore model would typically include key features such as hydrogen bond acceptors (e.g., the carbonyl oxygen), hydrogen bond donors (e.g., the amide N-H), aromatic rings (the benzyl and bromophenyl groups), and hydrophobic centers. researchgate.net

Once a pharmacophore hypothesis is developed and validated, it can be used as a 3D query to search large chemical databases for new molecules that match the model, a process known as virtual screening. nih.govrsc.org This technique allows for the rapid and cost-effective identification of diverse chemical scaffolds that are likely to possess the desired biological activity, serving as starting points for further optimization. nih.gov Both ligand-based and structure-based virtual screening approaches can be employed to discover novel hits from extensive compound libraries. researchgate.netnih.govmdpi.com

Table 1: Key Pharmacophoric Features of the this compound Scaffold

| Feature Type | Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | Acrylamide C=O | Forms hydrogen bonds with donor groups in the target's binding site. |

| Hydrogen Bond Donor | Acrylamide N-H | Forms hydrogen bonds with acceptor groups in the target's binding site. |

| Aromatic Ring | Benzyl Group | Engages in π-π stacking or hydrophobic interactions. |

| Aromatic Ring | 3-Bromophenyl Group | Engages in π-π stacking, halogen bonding, or hydrophobic interactions. |

| Hydrophobic Region | Benzyl & Phenyl Moieties | Occupies hydrophobic pockets within the binding site. |

This table outlines the principal chemical features of this compound that would be considered in the development of a pharmacophore model for virtual screening campaigns.

Fragment-based drug design (FBDD) is an alternative approach to lead discovery that involves screening libraries of small, low-molecular-weight compounds ("fragments") against a biological target. nih.govresearchgate.net The this compound scaffold can be deconstructed into several key fragments that could serve as starting points in an FBDD campaign.

3-Bromophenyl fragment: This fragment can explore interactions within the binding pocket, with the bromine atom potentially forming halogen bonds or occupying a specific hydrophobic sub-pocket.

Acrylamide fragment: As a reactive electrophile, this fragment is particularly useful in designing covalent inhibitors that can form a permanent bond with a nucleophilic residue (like cysteine) in the target protein. lifechemicals.com

N-benzyl fragment: This group can be explored for interactions in adjacent hydrophobic regions of the binding site.

Identified fragment hits can then be optimized into more potent leads through strategies like fragment growing (adding functional groups), fragment merging (combining two fragments that bind in overlapping sites), or fragment linking (connecting two fragments that bind to adjacent sites). lifechemicals.com The acrylamide moiety, in particular, is a common warhead in covalent fragment libraries used to target kinases and proteases. nih.govlifechemicals.com

Computational Approaches to SAR Elucidation and Optimization

Computational methods are critical for elucidating the complex SAR of this compound and for guiding the optimization of its analogs. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics simulations provide invaluable insights into the molecular interactions driving biological activity.

3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the 3D properties of molecules with their biological activities. nih.govnih.govexplorationpub.commdpi.com For a series of this compound analogs, these models can generate contour maps that visualize regions where modifications to the molecule would likely increase or decrease activity. For example, a CoMFA map might indicate that bulky substituents are favored in one region (steric field) or that electron-withdrawing groups are beneficial in another (electrostatic field). mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could reveal key interactions, such as hydrogen bonds between the acrylamide moiety and backbone residues, or hydrophobic interactions involving the benzyl and bromophenyl rings. researchgate.net These predictions help rationalize observed SAR and guide the design of new analogs with improved binding affinity.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. mdpi.comnih.gov MD simulations can be used to assess the stability of the binding pose predicted by docking and to calculate binding free energies, which can help in ranking the potency of designed analogs more accurately than docking scores alone. researchgate.netarxiv.org

Table 2: Computational Techniques for SAR Studies of this compound Analogs

| Computational Method | Application | Insights Gained |

| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D molecular properties with biological activity. | Identifies favorable and unfavorable steric, electrostatic, and hydrophobic regions for substitution. nih.govmdpi.com |

| Molecular Docking | Predict the binding mode and affinity of analogs within a target's active site. | Elucidates key protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts). researchgate.net |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex over time. | Assesses binding stability, conformational flexibility, and calculates binding free energies. nih.gov |

This table summarizes the primary computational tools used to understand and optimize the structure-activity relationship of this compound and its derivatives.

Applications As a Chemical Probe and Research Tool

Utilization in Biochemical Assays and Screening Platforms

In the realm of drug discovery and chemical biology, biochemical assays are fundamental tools for identifying and characterizing molecules that modulate the activity of a specific biological target, such as an enzyme or receptor. Compounds like N-benzyl-3-(3-bromophenyl)acrylamide could potentially be utilized in such assays. For instance, if this compound were identified as an inhibitor of a particular enzyme, it could be used in competitive binding assays to screen for other, potentially more potent, inhibitors.

High-throughput screening (HTS) platforms, which allow for the rapid testing of thousands of compounds, could employ this compound as a reference compound or a starting point for library synthesis. The bromophenyl moiety offers a site for further chemical modification through cross-coupling reactions, enabling the generation of a library of derivatives to be screened for enhanced activity or selectivity.

Table 1: Potential Biochemical Assays for this compound

| Assay Type | Potential Application | Target Class |

| Enzyme Inhibition Assay | To quantify the inhibitory potency (e.g., IC₅₀) of the compound against a specific enzyme. | Kinases, Proteases, etc. |

| Competitive Binding Assay | To screen for other compounds that bind to the same target. | Receptors, Enzymes |

| Cell-Based Phenotypic Screen | To identify compounds that elicit a specific cellular response. | Various cellular pathways |

Development of Functionalized Probes (e.g., Fluorescent, Affinity Tags) for Target Engagement Studies

To confirm that a compound interacts with its intended target within a complex biological system, functionalized probes are indispensable tools. nih.gov this compound could serve as a scaffold for the development of such probes.

Fluorescent Probes: By chemically attaching a fluorescent dye (fluorophore) to the molecule, researchers can visualize its localization within cells or tissues using microscopy techniques. This can provide insights into the compound's distribution and accumulation in different subcellular compartments.

Affinity Tags: The incorporation of an affinity tag, such as biotin (B1667282) or a small peptide epitope, allows for the isolation of the target protein from a cell lysate. nih.gov After the tagged compound binds to its target, the entire complex can be pulled down using affinity chromatography, enabling the identification of the target protein through techniques like mass spectrometry.

The development of these probes often involves synthetic chemistry to introduce the desired tag at a position on the molecule that does not interfere with its binding to the target.

Role in Target Validation and Pathway Deconvolution Studies

Once a potential biological target for a compound is identified, the next critical step is target validation—confirming that the observed biological effect of the compound is indeed due to its interaction with that specific target. Chemical probes derived from this compound can play a crucial role in this process. nih.gov

For instance, a covalently binding probe can be used to irreversibly block the activity of its target. If this blockade replicates the phenotypic effects observed with the original compound, it provides strong evidence for the target's role.

Furthermore, these probes can be instrumental in pathway deconvolution, which involves untangling the complex network of molecular interactions that underlie a particular cellular process. By selectively perturbing a single target with a specific chemical probe, researchers can dissect its role within a broader signaling pathway.

Contribution to the Understanding of Molecular Recognition and Ligand Design Principles

The study of how a molecule like this compound interacts with its biological target at the atomic level contributes to our fundamental understanding of molecular recognition. Techniques such as X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target protein.

This structural information is invaluable for ligand design. It reveals the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern binding affinity and selectivity. This knowledge can then be used to computationally design new molecules with improved properties, such as higher potency or reduced off-target effects. The acrylamide (B121943) moiety, for example, is a well-known reactive group that can form covalent bonds with specific amino acid residues in a protein's binding pocket, a strategy often employed in the design of targeted covalent inhibitors.

Table 2: Key Structural Features and Their Potential Roles in Molecular Recognition

| Structural Feature | Potential Interaction | Implication for Ligand Design |

| Acrylamide Core | Covalent bond formation with nucleophilic residues (e.g., cysteine). | Design of targeted covalent inhibitors. |

| Benzyl (B1604629) Group | Hydrophobic interactions with nonpolar pockets of the target protein. | Optimization of binding affinity through modifications. |

| Bromophenyl Moiety | Halogen bonding, hydrophobic interactions, and a site for further chemical modification. | Exploration of structure-activity relationships. |

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Underexplored Pathways

While many acrylamide-based compounds are known to target cellular components like tubulin, the structural features of N-benzyl-3-(3-bromophenyl)acrylamide warrant a broader investigation into novel biological targets. nih.gov The acrylamide (B121943) scaffold is versatile and has been associated with the inhibition of a wide range of enzymes and receptors. ontosight.ai

Future research should focus on screening this compound against diverse target classes. Key areas of interest include:

Kinase Inhibition: Many kinase inhibitors feature an acrylamide "warhead" that forms a covalent bond with a cysteine residue in the active site. nih.gov Given that scaffolds containing a 3-bromophenyl moiety have shown inhibitory activity against multiple receptor tyrosine kinases (RTKs) like VEGFR-2 and PDGFRβ, it is plausible that this compound could be a starting point for developing novel kinase inhibitors. nih.gov

Protein S-Acylation Enzymes: The DHHC (Asp-His-His-Cys) family of protein acyltransferases are emerging as critical players in cellular signaling. Acrylamide-based inhibitors have been developed for these enzymes, suggesting that this class of targets could be relevant for this compound. nih.govnih.gov

Proteases and G-protein Coupled Receptors (GPCRs): The general reactivity and structural features of N-benzyl acrylamides make them potential modulators of proteases and GPCRs, though this remains a largely unexplored area for this specific compound. ontosight.ai

Proteomic studies using techniques like tandem mass spectrometry could identify specific proteins that form adducts with this compound in cellular models, thereby revealing its direct biological targets and potentially uncovering its mechanism of action. nih.gov

Integration of Advanced Synthetic Methodologies for Complex Analogs

The therapeutic utility of this compound can be significantly expanded through the synthesis of complex analogs. While traditional methods for amide bond formation are well-established, future work should incorporate more advanced and efficient synthetic strategies. nih.govgoogle.com

Key methodologies to explore include:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, are powerful tools for modifying the aryl halide (bromophenyl) portion of the molecule. hilarispublisher.com This would allow for the rapid generation of a diverse library of analogs with various substituents, enabling a thorough exploration of structure-activity relationships (SAR).

Enzymatic Synthesis: Novel enzymatic routes, such as the reverse reaction of N-substituted formamide (B127407) deformylase, could offer a greener and more specific alternative for synthesizing N-benzyl carboxamide derivatives. nih.govnih.gov

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction that can be used to link the N-benzyl-acrylamide scaffold to other molecular fragments, creating hybrid molecules with potentially novel biological activities. nih.gov

These advanced methods will facilitate the creation of more complex and functionally diverse analogs, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties. rsc.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, data-driven design and optimization of novel compounds. elsevier.com These computational tools can be applied to the this compound scaffold to accelerate the development of new therapeutic agents.

Future applications in this area include:

Predictive Bioactivity Modeling: ML models, such as random forests and deep neural networks, can be trained on datasets of known acrylamide derivatives and their biological activities. ijcrt.orgbiorxiv.orgnih.gov These models can then predict the potential targets and potency of newly designed analogs of this compound, prioritizing the most promising candidates for synthesis and testing. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like high binding affinity to a target, low toxicity, and desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Pharmacophore Modeling and Virtual Screening: Computational strategies can be used to build pharmacophore models based on the key structural features required for activity. ymerdigital.com These models can then be used to screen large virtual libraries of compounds to identify novel hits that share the essential features of the this compound scaffold.

The integration of AI and ML will significantly streamline the design-synthesize-test cycle, reducing the time and cost associated with discovering new drug candidates.

| Computational Approach | Application to this compound | Potential Outcome |

| Machine Learning (e.g., SVR, LightGBM) | Predict bioactivity based on molecular descriptors and urinary biomarkers. nih.gov | Prioritize analogs for synthesis; estimate in vivo exposure. |

| Deep Learning (e.g., CNN, GNN) | Predict bioactivity from molecular graph representations. researchgate.net | Identify novel structure-activity relationships. |

| Pharmacophore Modeling | Identify essential 3D features for target binding. ymerdigital.com | Guide the design of more potent and selective analogs. |

| Virtual Screening | Screen large compound libraries for molecules with similar features. ijcrt.org | Discover new chemical starting points with diverse cores. |

Development of this compound as a Scaffold for Chemical Biology Tools

The inherent reactivity of the acrylamide moiety makes this compound an excellent starting point for the development of chemical biology tools to probe complex biological systems. nih.gov

Future research should focus on modifying the scaffold to create:

Covalent Probes: The acrylamide group can act as a covalent "warhead" to permanently label specific proteins. nih.gov By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) handle, to the this compound scaffold, researchers can create probes for target identification, validation, and cellular imaging. nih.gov

Activity-Based Probes (ABPs): These probes can be designed to covalently bind to the active site of specific enzymes, allowing for the direct measurement of enzyme activity in complex biological samples.

Functionalized Scaffolds for Tissue Engineering: Acrylamide-based hydrogels are used as scaffolds in tissue engineering. azonano.commdpi.com Functionalizing the this compound molecule could allow for its incorporation into biomaterials, potentially providing localized therapeutic effects or influencing cell behavior for applications in regenerative medicine. mdpi.com

Developing this compound into a versatile chemical tool would not only advance our understanding of its own biological effects but also provide new ways to study the targets it interacts with. nih.gov

This compound stands at a crossroads of significant research potential. By systematically exploring novel biological targets, leveraging advanced synthetic and computational methods, and developing the scaffold for chemical biology applications, the scientific community can fully elucidate the therapeutic promise of this compound and its derivatives. The convergence of these future research avenues holds the key to translating the unique chemical properties of this compound into the next generation of targeted therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-3-(3-bromophenyl)acrylamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed coupling reactions. For example, N-benzyl-3-(3-bromophenyl)prop-2-yn-1-amine intermediates can undergo hydrolysis and subsequent acrylamide formation using trifluoroacetamide precursors. Reaction parameters like catalyst loading (e.g., PdCl₂(PPh₃)₂, 2 mol%), solvent (acetonitrile), and temperature significantly impact yield. Column chromatography (SiO₂, pentane/EtOAc gradients) is critical for purification, achieving yields up to 88% .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm), acrylamide NH (δ ~5.9–6.0 ppm), and benzylic CH₂ (δ ~4.5 ppm). Coupling constants (e.g., J = 15.6 Hz for trans-alkene protons) confirm stereochemistry .

- ESI-MS : Molecular ion peaks (e.g., m/z 270–298 [M+H]⁺) validate molecular weight .

- X-ray crystallography : Resolves crystal packing and confirms E-stereochemistry via bond angles (e.g., C=C bond length ~1.33 Å) .

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer : The 3-bromo group is electron-withdrawing, polarizing the acrylamide carbonyl and enhancing electrophilic reactivity. This facilitates nucleophilic additions or cross-coupling reactions (e.g., Suzuki-Miyaura). Bromine’s steric bulk may also affect regioselectivity in substitution reactions .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve stereoselectivity in acrylamide derivatives?

- Methodological Answer :

- Catalyst selection : Palladium catalysts with bulky ligands (e.g., PPh₃) enhance E-selectivity by stabilizing transition states .

- Additives : Aryl iodides (e.g., 1-bromo-3-iodobenzene) promote oxidative addition steps, improving yields (up to 92%) .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates, while non-polar solvents (pentane) aid in crystallization .

Q. What strategies resolve contradictions between predicted and observed spectral data?

- Methodological Answer :

- Computational modeling : Compare DFT-calculated NMR shifts with experimental data to identify discrepancies (e.g., aromatic proton shifts influenced by substituents) .

- Crystallographic validation : Single-crystal X-ray structures resolve ambiguities in regiochemistry or stereochemistry .

- Dynamic NMR : Detect rotameric equilibria in amide bonds, which may explain split signals .

Q. What are the implications of acrylamide’s metabolic pathways for toxicity studies?

- Methodological Answer :

- Biomarker analysis : Monitor hemoglobin adducts (e.g., AAVal, GAVal) via LC-MS/MS to assess acrylamide and glycidamide exposure in vivo .

- Metabolite profiling : Quantify urinary mercapturic acids (AAMA, GAMA) to evaluate detoxification efficiency .

- Genotoxicity assays : Use in vitro models (e.g., comet assay) to measure DNA damage from glycidamide, acrylamide’s carcinogenic metabolite .

Q. How do electron-withdrawing groups (Br, CF₃) modulate biological activity in acrylamide derivatives?

- Methodological Answer :

- Enzyme inhibition assays : Bromine’s electron-withdrawing effect enhances hydrogen bonding with target enzymes (e.g., kinases), increasing binding affinity .

- Cellular uptake studies : Fluorinated analogs (e.g., trifluoromethyl derivatives) improve lipophilicity, enhancing membrane permeability .

- SAR analysis : Compare IC₅₀ values of brominated vs. non-brominated analogs to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.